![molecular formula C11H10F2O2 B13206585 2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13206585.png)
2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C11H10F2O2 It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane carboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid typically involves the difluoromethylation of a suitable precursor. One common method is the use of difluoromethylating agents such as ClCF2H in the presence of a base. The reaction conditions often require a solvent like dichloromethane and a catalyst to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of target pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Difluoromethyl)cyclopropane-1-carboxylic acid
- Difluoromethylated pyrazole carboxamides
Uniqueness
2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C11H10F2O2 |
|---|---|
Peso molecular |
212.19 g/mol |
Nombre IUPAC |
2-[4-(difluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10F2O2/c12-10(13)7-3-1-6(2-4-7)8-5-9(8)11(14)15/h1-4,8-10H,5H2,(H,14,15) |
Clave InChI |
KHHNCCAROYYLNC-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C(=O)O)C2=CC=C(C=C2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


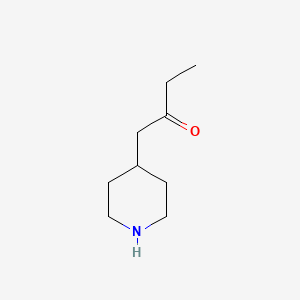
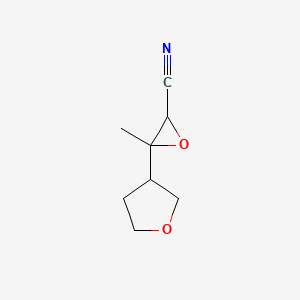
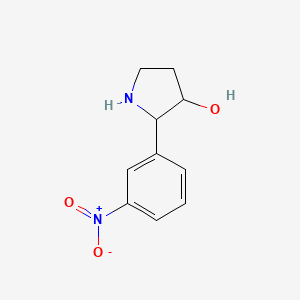
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one](/img/structure/B13206514.png)

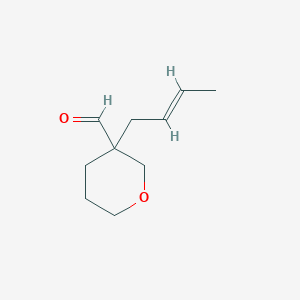
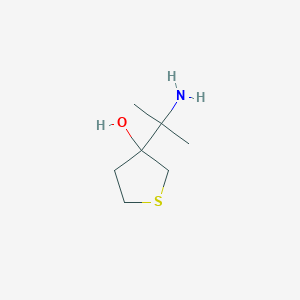
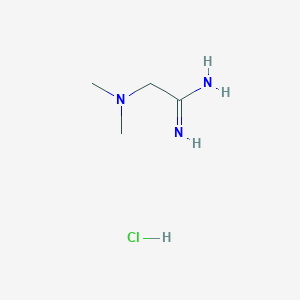
![2-[(5-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetaldehyde](/img/structure/B13206547.png)
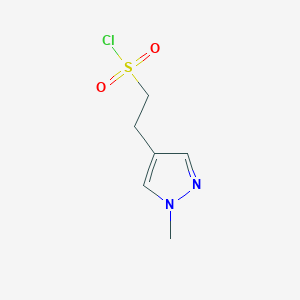
![2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B13206555.png)

![[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13206569.png)

